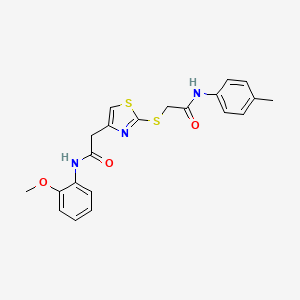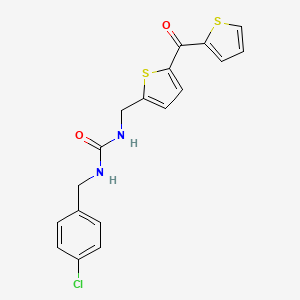
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H14F4N2OS and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research efforts have been focused on the synthesis and structural analysis of compounds with structural similarities or related functional groups. For instance, Moreno-Fuquen et al. (2019) described an efficient approach for the regioselective synthesis of heterocyclic amides, which served as strategic intermediates for further chemical transformations, highlighting the importance of microwave-assisted synthesis in the creation of complex molecules without the need for catalysts or solvents (Moreno-Fuquen et al., 2019). Similarly, Woydziak et al. (2012) explored the synthesis of fluorinated fluorophores, demonstrating the impact of fluorination on photostability and spectroscopic properties, which are crucial for developing advanced materials and pharmaceuticals (Woydziak et al., 2012).
Potential Applications in Material Science
The development of novel materials, particularly those with unique optical, thermal, and electrical properties, is a significant area of research. Anand et al. (2018) synthesized benzimidazole monomers and oligomers, investigating their optical, electrical, electrochemical, and thermal properties. These materials have potential applications in electronics, photonics, and as materials with rectification properties, suggesting their utility in organic electronics and sensors (Anand et al., 2018).
Antitumour and Antimicrobial Activities
The search for compounds with biological activities, such as antitumor and antimicrobial properties, is a critical aspect of pharmaceutical research. Tang et al. (2018) synthesized and tested the antitumor activity of a compound against several cancer cell lines, indicating its potential as a lead compound for cancer treatment (Tang et al., 2018). Similarly, Shankar et al. (2018) synthesized novel benzimidazole derivatives and evaluated their antimicrobial activity and cytotoxicity, highlighting the compound's potential as a new antimicrobial agent (Shankar et al., 2018).
Eigenschaften
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2OS/c19-15-6-1-3-12(9-15)11-26-17-23-7-8-24(17)16(25)13-4-2-5-14(10-13)18(20,21)22/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFJVKBZUSDCMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2606091.png)
![6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606093.png)


![2-({2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B2606097.png)



![1-(9-Chloro-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2606101.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2606103.png)
![1-(4-Tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2606105.png)

![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2606111.png)